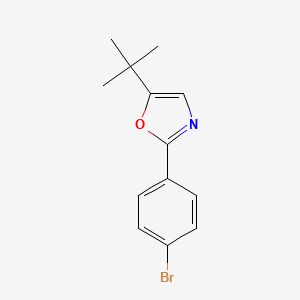
2-(4-Bromophenyl)-5-(tert-butyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-(tert-butyl)oxazole is an organic compound that belongs to the oxazole family It is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(tert-butyl)oxazole typically involves the reaction of 4-bromobenzoyl chloride with tert-butylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-(tert-butyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-(tert-butyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-(tert-butyl)oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the oxazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-2-tert-butyl-1,3-dioxolane
- 2-(4-Bromophenyl)-5-methyl-oxazole
- 2-(4-Chlorophenyl)-5-(tert-butyl)oxazole
Uniqueness
2-(4-Bromophenyl)-5-(tert-butyl)oxazole is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these groups in the oxazole ring structure makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H14BrNO |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-4-6-10(14)7-5-9/h4-8H,1-3H3 |
Clave InChI |
ZVHKLDRZADJUFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(O1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


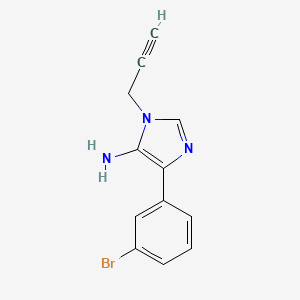
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)
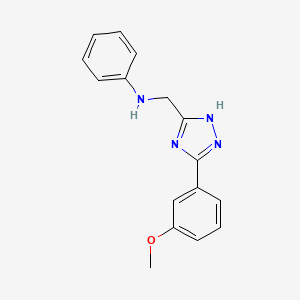
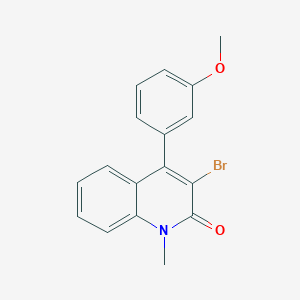
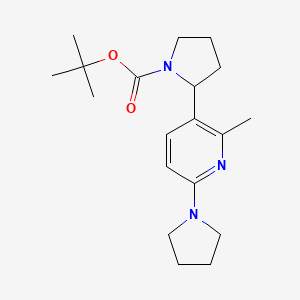

![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
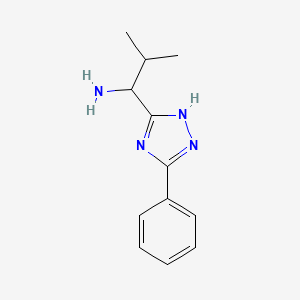
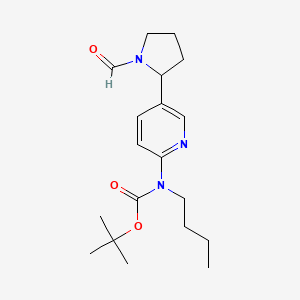
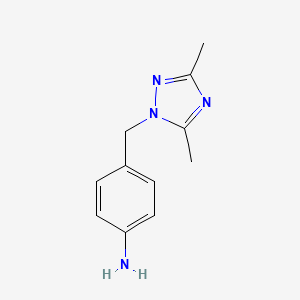
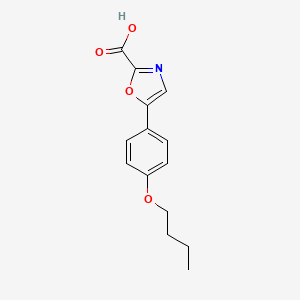
![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)
![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
